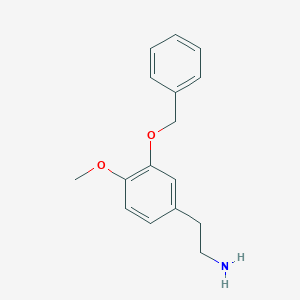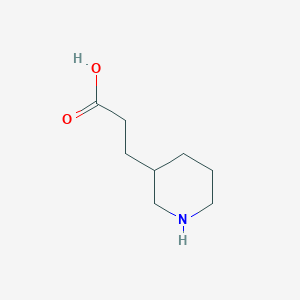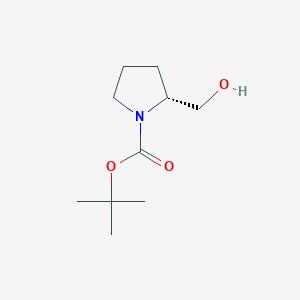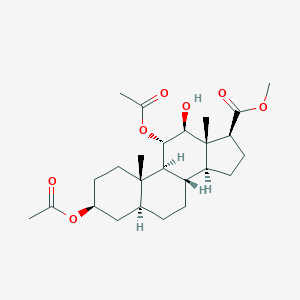![molecular formula C6H6N4O B155001 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one CAS No. 129959-39-3](/img/structure/B155001.png)
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has gained significant attention in recent years due to its diverse applications in scientific research. This compound has a unique structure that makes it an ideal candidate for various biological studies.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one involves the inhibition of various enzymes, as mentioned earlier. This compound acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. It also inhibits phosphodiesterases by binding to the catalytic site of the enzyme. Furthermore, this compound has been found to inhibit carbonic anhydrases by binding to the zinc ion in the active site of the enzyme.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one are diverse and depend on the specific enzyme being inhibited. Inhibition of protein kinases can lead to the suppression of cell proliferation and apoptosis. Inhibition of phosphodiesterases can lead to the increase in intracellular levels of cyclic nucleotides, which can result in vasodilation and anti-inflammatory effects. Inhibition of carbonic anhydrases can lead to the reduction of intraocular pressure and the treatment of glaucoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one in lab experiments include its high potency, selectivity, and specificity for various enzymes. It is also relatively easy to synthesize and has a high yield. However, the limitations of using this compound include its potential toxicity and the need for careful handling. Additionally, the effects of this compound can be dependent on the specific enzyme being inhibited, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the use of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one in scientific research. One direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the use of this compound as a fluorescent probe for imaging biological systems with higher resolution. Additionally, this compound can be studied for its potential use in the treatment of various diseases, including cancer, inflammation, and glaucoma.
Conclusion:
In conclusion, 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has diverse applications in scientific research. Its synthesis method is relatively easy, and it has been extensively studied for its inhibition of various enzymes. The biochemical and physiological effects of this compound are dependent on the specific enzyme being inhibited. The advantages of using this compound in lab experiments include its high potency, selectivity, and specificity, while its limitations include its potential toxicity and the need for careful handling. Finally, several future directions for the use of this compound in scientific research have been identified, including the development of more potent and selective inhibitors and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one is a multi-step process that involves the reaction of different chemical compounds. The most common method for synthesizing this compound is through the reaction of 2-amino-5-methylpyridine with hydrazine hydrate, followed by the reaction with ethyl acetoacetate. The final product is obtained by the reaction with acetic anhydride. This method has been widely used in the scientific community due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one has been extensively used in scientific research due to its diverse applications. This compound has been found to be a potent inhibitor of various enzymes, including protein kinases, phosphodiesterases, and carbonic anhydrases. It has also been used as a fluorescent probe for imaging biological systems and as a ligand for drug discovery. Additionally, this compound has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Propiedades
Número CAS |
129959-39-3 |
|---|---|
Nombre del producto |
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one |
Fórmula molecular |
C6H6N4O |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
2-methyl-4H-triazolo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C6H6N4O/c1-10-8-5-4(11)2-3-7-6(5)9-10/h2-3H,1H3,(H,7,9) |
Clave InChI |
QFAATLZFQFELQU-UHFFFAOYSA-N |
SMILES isomérico |
CN1NC2=NC=CC(=O)C2=N1 |
SMILES |
CN1N=C2C(=O)C=CNC2=N1 |
SMILES canónico |
CN1NC2=NC=CC(=O)C2=N1 |
Sinónimos |
7H-1,2,3-Triazolo[4,5-b]pyridin-7-one,2,3-dihydro-2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)








![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)